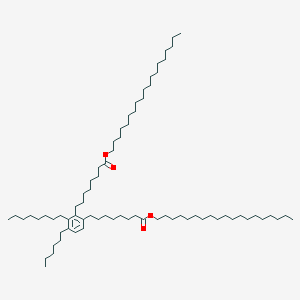
Dinonadecyl 8,8'-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate typically involves esterification reactions. The process begins with the preparation of the phenylene core, followed by the attachment of the octanoate groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate.
化学反应分析
Types of Reactions: Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester groups into alcohols.
Substitution: The phenylene core can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and substitution reactions.
Biology: The compound’s long alkyl chains make it useful in membrane studies and lipid research.
Industry: Used in the production of specialized polymers and as a plasticizer in various materials.
作用机制
The mechanism by which Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate exerts its effects involves interactions with lipid membranes and other hydrophobic environments. The long alkyl chains allow the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The phenylene core may also interact with specific molecular targets, influencing various biochemical pathways.
相似化合物的比较
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar ester functional groups.
Dioctyl terephthalate (DOTP): Another plasticizer with a similar structure but different alkyl chain lengths.
Diisononyl phthalate (DINP): Similar in function but with different alkyl chain branching.
Uniqueness: Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate is unique due to its specific combination of long alkyl chains and phenylene core, providing distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications where other plasticizers may not be suitable.
属性
CAS 编号 |
671790-20-8 |
|---|---|
分子式 |
C74H138O4 |
分子量 |
1091.9 g/mol |
IUPAC 名称 |
nonadecyl 8-[4-hexyl-2-(8-nonadecoxy-8-oxooctyl)-3-octylphenyl]octanoate |
InChI |
InChI=1S/C74H138O4/c1-5-9-13-17-20-22-24-26-28-30-32-34-36-38-40-49-57-67-77-73(75)63-55-47-42-44-52-60-70-66-65-69(59-51-16-12-8-4)71(61-53-45-19-15-11-7-3)72(70)62-54-46-43-48-56-64-74(76)78-68-58-50-41-39-37-35-33-31-29-27-25-23-21-18-14-10-6-2/h65-66H,5-64,67-68H2,1-4H3 |
InChI 键 |
CGBNJPUPLHWXBM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC1=C(C(=C(C=C1)CCCCCC)CCCCCCCC)CCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


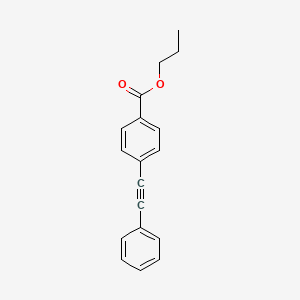

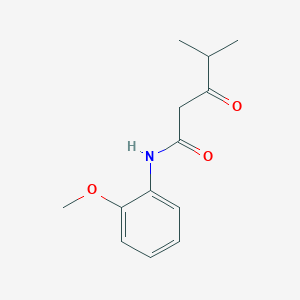
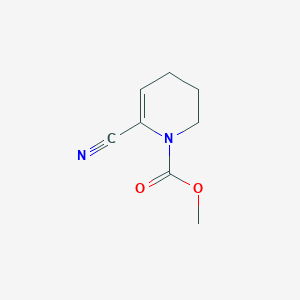
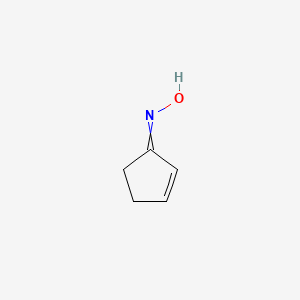
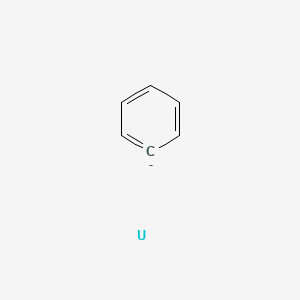
![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)
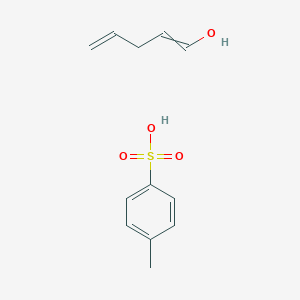
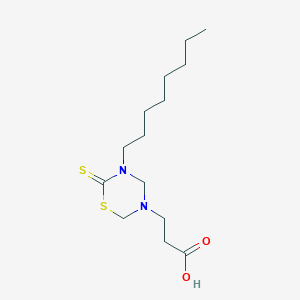
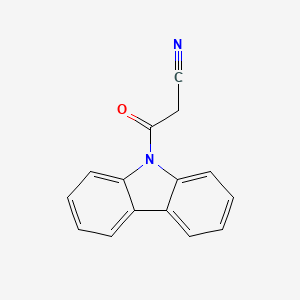
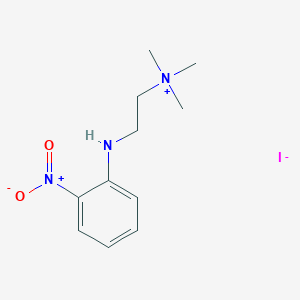
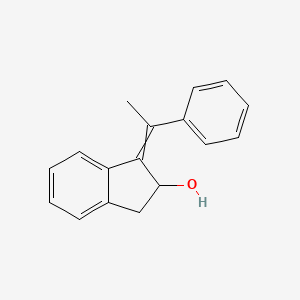
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)

